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molecular formula C11H13NO B8561866 5-Isopropoxyphenylacetonitrile CAS No. 26066-17-1

5-Isopropoxyphenylacetonitrile

Cat. No. B8561866
M. Wt: 175.23 g/mol
InChI Key: WXYWVXDDRVOIBH-UHFFFAOYSA-N
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Patent
US05563133

Procedure details

The title compound is prepared using known methods essentially as described in R. E. Counsel, et al., Journal of Medicinal Chemistry, 16:684-687 (1973) except that the benzyl chloride is replaced with 2-iodopropane. The 5-isopropoxyphenylacetonitrile thus prepared (15 grams) is dissolved in 160 ml of ethanol in the presence of 18 grams of potassium hydroxide. The resulting mixture is then refluxed for about two hours. The reaction mixture is then concentrated in vacuo and the residue is taken up in water and washed with diethyl ether. The aqueous phase is acidified with hydrochloric acid until the pH is 1, and extracted with diethyl ether. The extract is washed with water, dried over sodium sulfate, and filtered. The solvents are removed in vacuo and the residue is purified by chromatography on silica gel using methylene chloride/methanol (100/2 v/v) as the eluent to give the desired title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.IC(C)C.[CH:13]([O:16]C1C=CC=C(CC#N)C=1)([CH3:15])[CH3:14].[OH-:26].[K+].[CH2:28]([OH:30])C>>[CH:13]([O:16][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([CH2:1][C:28]([OH:30])=[O:26])[CH:7]=1)([CH3:14])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=CC=C(C1)CC#N
Step Four
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is then refluxed for about two hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=CC=C(C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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